2-Bromo-5-chloroaniline

Vue d'ensemble

Description

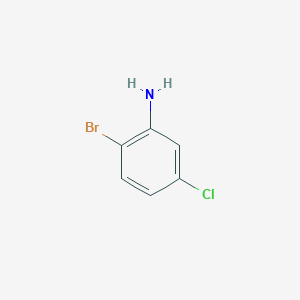

2-Bromo-5-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloroaniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 5-chloroaniline using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis. This includes the nitration of chlorobenzene to form 4-chloronitrobenzene, followed by reduction to 4-chloroaniline. The final step involves bromination to yield this compound .

Analyse Des Réactions Chimiques

Substitution Reactions

2-Bromo-5-chloroaniline can undergo nucleophilic substitution reactions at both the amino group and the bromine substituent .

- Reactions with Fluorophenylboronic Acids this compound reacts with fluorophenylboronic acids like 2,3-difluorophenylboronic acid, 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 3,5-difluorophenylboronic acid via nucleophilic substitution to produce compounds like 4-chloro-2',3'-difluorobiphenyl-2-amine and 4-chloro-2'-fluorobiphenyl-2-amine . These biphenylamine derivatives can be further acetylated to produce urea derivatives, which act as fatty-acid binding protein (FABP) inhibitors .

- Synthesis of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline The bromine substituent at the 2-position of this compound can be substituted with bis(pinacolato)diboron to yield 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Reduction Reactions

The compound can be reduced to form corresponding aniline derivatives.

- Preparation of 2-bromo-5-fluoroaniline In the preparation of 2-bromo-5-fluoroaniline, 2-bromo-5-fluoronitrobenzene is reduced using W-4 type Raney's nickel in methanol with a bromine inhibitor .

Acylation Reactions

This compound can be acylated to form amides, which are valuable intermediates in pharmaceutical synthesis.

- Urea Formation this compound reacts with CO2 in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to produce unsymmetrical ureas such as N-(2-Bromo-5-chlorophenyl)morpholine-4-carboxamide .

- Amide Coupling this compound can be coupled with 3-(3-Chlorophenyl)-2-(3-methoxyphenyl) propanoic acyl chloride via acidylation to produce an amide, which can be further reacted to produce chiral 3-aryl-3-benzyloxindole with antitumor activity .

- Formation of Allylated Anilides Allylated anilides derived from this compound can react with dimethyl phosphonate to produce 3-phosphonoalkyl indolines .

Cyclization Reactions

- Ullman Coupling-Cyclization In a copper-catalyzed Ullman coupling-cyclization, this compound reacts with (S)-cyclopropylglycine to form a quinoxalinone core. In this reaction, the amino group undergoes acylation, and the bromine substituent participates in a substitution reaction. The resulting quinoxalinone can be reduced to (S)-6-chloro-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline for the synthesis of compounds with bromodomain modules .

Reactions with Thiophosgene

This compound reacts with thiophosgene in anhydrous dichloroethane in the presence of sodium carbonate to produce 2-bromo-5-chlorophenyl isothiocyanate. This isothiocyanate can be used to synthesize compounds that inhibit c-myc/max/DNA complex formation .

Suzuki-Miyaura Cross-Coupling

Both 5-chloro-2-iodoaniline and this compound can be employed as starting materials for the synthesis of biphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Bromo-5-chloroaniline is widely utilized in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing various therapeutic agents, particularly in oncology and anti-inflammatory treatments.

- Antitumor Agents : Research indicates that derivatives of this compound can be synthesized to produce compounds with significant antitumor activity. For instance, its coupling with specific acyl chlorides leads to the formation of chiral 3-aryl-3-benzyloxindoles, which exhibit notable cytotoxic properties against cancer cells .

- Anti-inflammatory Drugs : The compound is also involved in synthesizing anti-inflammatory drugs through substitution reactions that yield various bioactive derivatives .

Dye and Pigment Production

The compound is a critical intermediate in producing dyes and pigments. It participates in various chemical reactions that lead to the synthesis of vibrant colorants used in textiles and coatings.

- Synthesis of Dyes : this compound can be transformed into different dye intermediates through electrophilic aromatic substitution reactions. These dyes are essential for coloring applications across multiple industries .

Agrochemical Applications

In agriculture, this compound is employed in synthesizing agrochemicals, including herbicides and insecticides.

- Herbicides and Insecticides : The compound can react with other chemical agents to form herbicides that target specific weeds without harming crops. Additionally, its derivatives are explored for their efficacy as insecticides, contributing to pest management strategies .

Stability and Purity

One of the notable advantages of this compound is its stability and high purity levels, often exceeding 99%. This purity ensures minimal interference from impurities during synthesis processes, which is crucial for pharmaceutical applications where efficacy and safety are paramount .

- Antitumor Drug Development : A study demonstrated that a derivative of this compound exhibited potent cytotoxicity against multiple human cancer cell lines. This research underscores its potential as a precursor for developing new antitumor drugs .

- Synthesis of Agrochemicals : Another case highlighted the successful application of this compound in creating selective herbicides that effectively manage weed populations while preserving crop health. This application is particularly relevant in sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloroaniline involves its ability to undergo electrophilic aromatic substitution reactions. The presence of bromine and chlorine atoms on the benzene ring makes it a reactive intermediate that can participate in various chemical transformations. These transformations often involve the formation of new carbon-nitrogen or carbon-carbon bonds, which are crucial in the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2-Bromo-5-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity compared to dichloroanilines. The bromine atom increases the compound’s reactivity towards nucleophilic substitution, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Bromo-5-chloroaniline (CAS Number: 823-57-4) is an aromatic amine that serves as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure, characterized by a bromine and chlorine substituent on the aniline ring, contributes to its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : CHBrClN

- Molecular Weight : 206.47 g/mol

- Appearance : Pale yellow to brown crystalline powder

- Melting Point : 38 °C

- Boiling Point : 128 °C at 7 mmHg

- Solubility : Soluble in methanol .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study conducted by [source needed] reported that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential use as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

-

Case Study on Anticancer Activity :

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, with some derivatives outperforming existing anticancer drugs . -

Neuroprotective Effects :

Another investigation assessed the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .

Toxicological Profile

Despite its biological activities, this compound is classified as a harmful irritant. It can cause skin irritation and serious eye damage upon contact. Safety data indicates that exposure should be minimized through appropriate handling procedures .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-bromo-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEZSQHAFMZAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461932 | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-57-4 | |

| Record name | 2-Bromo-5-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.